Cheminformatics and Synthetic Utility of 4-Methyl-5,6,7,8-tetrahydroquinazoline
Executive Summary In the landscape of modern drug discovery, 4-Methyl-5,6,7,8-tetrahydroquinazoline represents a critical "hybrid" scaffold. It bridges the gap between the planar, highly aromatic quinazoline class (commo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, 4-Methyl-5,6,7,8-tetrahydroquinazoline represents a critical "hybrid" scaffold. It bridges the gap between the planar, highly aromatic quinazoline class (common in EGFR inhibitors like Gefitinib) and saturated bicyclic systems. By saturating the carbocyclic ring, this molecule offers a distinct physicochemical profile—specifically altering solubility, metabolic stability (Fsp³ character), and pi-stacking geometry—while retaining the pyrimidine pharmacophore essential for kinase ATP-binding pocket interactions.
This guide details the molecular specifications, validated synthetic protocols, and medicinal chemistry applications of this scaffold, designed for immediate application in research workflows.
Physicochemical Specifications
The following data establishes the baseline identity of the molecule. Researchers should verify these parameters prior to synthesis or procurement to ensure scaffold integrity.
Parameter
Specification
Technical Note
Chemical Name
4-Methyl-5,6,7,8-tetrahydroquinazoline
Systematic IUPAC nomenclature
CAS Registry Number
103796-40-3
Often custom synthesized; distinct from the aromatic 4-methylquinazoline (CAS 700-46-9)
Molecular Formula
C₉H₁₂N₂
Saturation adds 4 Hydrogens to the quinazoline core
Molecular Weight
148.21 g/mol
Monoisotopic Mass: 148.1000
SMILES
CC1=C2CCCCC2=NC=N1
Useful for cheminformatics docking
LogP (Predicted)
~1.8 - 2.1
More lipophilic than pyrimidine, less than fully aromatic quinazoline
H-Bond Acceptors
2 (N1, N3)
Critical for H-bond interactions in enzyme pockets
Synthetic Architecture
Retrosynthetic Logic
The construction of the 5,6,7,8-tetrahydroquinazoline ring system relies on the cyclocondensation principle. Unlike the reduction of aromatic quinazolines (which is often non-selective), the de novo synthesis from a cyclohexanone precursor allows for precise regiocontrol.
The Strategy:
We utilize the condensation of a 1,3-electrophile-nucleophile equivalent (2-acetylcyclohexanone) with a 1,3-binucleophile (formamidine).
Validated Protocol: Cyclocondensation
Note: This protocol is adapted from standard pyrimidine synthesis methodologies to ensure high yield and purity.
Reagents:
Precursor: 2-Acetylcyclohexanone (1.0 eq)
Amidine Source: Formamidine Acetate (1.2 eq)
Base/Solvent: Sodium Ethoxide (NaOEt) in Ethanol (Abs.) or neat fusion.
Step-by-Step Methodology:
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2-acetylcyclohexanone (10 mmol) in absolute ethanol (20 mL).
Addition: Add Formamidine Acetate (12 mmol) followed by a solution of NaOEt (12 mmol) in ethanol.
Expert Insight: The use of the acetate salt requires neutralization to release the free amidine base in situ.
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ketone spot.
Workup:
Evaporate the ethanol under reduced pressure.
Resuspend the residue in water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Workflow Diagram
Figure 1: Cyclocondensation workflow converting the cyclic ketone precursor to the target heterocycle.[1][2][3][4][5][6]
Medicinal Chemistry Applications
The 4-methyl-5,6,7,8-tetrahydroquinazoline scaffold is rarely a final drug but serves as a high-value fragment or intermediate .
Structural Activity Relationship (SAR)
Bioisosterism: It acts as a partially saturated bioisostere of quinazoline. This saturation breaks the planarity of the molecule slightly (puckering of the cyclohexane ring), which can improve solubility and reduce "flat" aromatic stacking that leads to poor solubility.
Kinase Inhibition: The N1 and N3 nitrogens mimic the adenine ring of ATP. Derivatives substituted at the 2-position (via guanidine synthesis) are potent inhibitors of kinases like CDK and p38 MAPK .
NNMT Inhibition: Recent studies link this scaffold (specifically piperidine derivatives attached to it) to the inhibition of Nicotinamide N-methyltransferase (NNMT), a target for chronic kidney disease and metabolic disorders.
Strategic Decision Tree
Figure 2: SAR optimization logic for the tetrahydroquinazoline scaffold.
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesized compound, compare your analytical data against these expected values.
Technique
Expected Signal
Interpretation
¹H-NMR (CDCl₃)
δ ~8.8 ppm (1H, s)
H-2 : The proton between the two nitrogens is highly deshielded.
δ ~2.4 ppm (3H, s)
4-Me : Singlet methyl group attached to the aromatic pyrimidine ring.
δ ~2.6–2.8 ppm (4H, m)
H-5, H-8 : "Benzylic" protons adjacent to the aromatic ring.
δ ~1.7–1.9 ppm (4H, m)
H-6, H-7 : Distal methylene protons of the cyclohexane ring.
LC-MS
[M+H]⁺ = 149.2
Protonated molecular ion.
Quality Control Check:
If you observe a peak at δ 7.2–7.8 ppm , your sample may contain unreacted formamidine or aromatic impurities. If the methyl singlet is missing, you may have formed the unsubstituted 5,6,7,8-tetrahydroquinazoline (if 2-acetylcyclohexanone deacetylated) or a different isomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185667: 5,6,7,8-Tetrahydro-4-methylquinoline (Isomer Reference). Retrieved from [Link]
Ingebrigtsen, T., Helland, I., & Lejon, T. (2005). Palladium-Catalysed Synthesis of Pyrimidines. Heterocycles, 65(11), 2595.[6] (Describes the formation of 4-methyl-5,6,7,8-tetrahydroquinazoline from ketone precursors). Retrieved from [Link]
Google Patents (2025). WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase. (Cites 4-methyl-5,6,7,8-tetrahydroquinazoline as Intermediate 93).[7][8] Retrieved from
ChemChart. 5,6,7,8-Tetrahydroquinoxaline and Quinazoline Derivatives Safety and Data. Retrieved from [Link]
Application Note: Scalable Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline
Abstract & Strategic Significance The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, adenosine receptor ant...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, adenosine receptor antagonists, and antitubercular agents. This application note details a robust, scalable protocol for synthesizing 4-Methyl-5,6,7,8-tetrahydroquinazoline via the cyclocondensation of 2-acetylcyclohexanone with formamidine acetate.
Unlike traditional Pinner syntheses that often require harsh acidic conditions or unstable free amidines, this protocol utilizes a base-mediated condensation with stable amidine salts. This approach ensures high regioselectivity, minimizes polymerization side-products, and allows for facile purification.
Retrosynthetic Analysis & Reaction Logic
The synthesis relies on the reaction between a 1,3-dielectrophile (2-acetylcyclohexanone) and a 1,3-dinucleophile (formamidine). 2-Acetylcyclohexanone exists in equilibrium between its keto and enol forms; the enol form is the reactive species that facilitates the initial nucleophilic attack.
Reaction Scheme
Figure 1: Reaction scheme for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a cascade sequence:
Free Base Generation: Sodium ethoxide neutralizes the acetic acid in formamidine acetate, liberating the reactive free formamidine.
Nucleophilic Attack: The amidine nitrogen attacks the more electrophilic carbonyl (the acetyl group) or the enol carbon.
Cyclization: The second nitrogen attacks the ring carbonyl.
Aromatization: Elimination of two water molecules drives the formation of the aromatic pyrimidine ring.
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Add 30 mL of absolute ethanol to the flask.
Add Sodium Ethoxide (21% in EtOH) (2.0 equivalents) to the solvent. Note: If using solid NaOEt, dissolve it fully under nitrogen atmosphere.
Add Formamidine Acetate (1.5 equivalents) to the basic solution. Stir at room temperature for 15 minutes to ensure liberation of the free amidine base.
Step 2: Addition of Substrate
5. Add 2-Acetylcyclohexanone (1.0 equivalent) dropwise to the stirring mixture. The solution may turn slightly yellow/orange upon addition.
Step 3: Reaction
6. Heat the mixture to reflux (approx. 80°C) .
7. Maintain reflux for 6–12 hours .
Monitoring: Check progress via TLC (System: 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (product) should appear (Rf ~0.3-0.4).
Step 4: Work-up
8. Cool the reaction mixture to room temperature.
9. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of ethanol.
10. Dilute the residue with 50 mL of Water .
11. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .
12. Combine the organic extracts and wash with Brine (30 mL) .
13. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
14. Filter and concentrate under vacuum to yield the crude oil.
Mobile Phase: Gradient elution from 10% EtOAc/Hexane to 40% EtOAc/Hexane.
Alternative (Distillation): If scale permits (>5g), the product can be purified via Kugelrohr distillation under high vacuum (approx. 120-130°C at 0.5 mmHg).
Characterization Data
The synthesized product, 4-Methyl-5,6,7,8-tetrahydroquinazoline, is typically isolated as a pale yellow oil which may solidify upon standing (low melting point).
Using a 1.5 equivalent excess of formamidine acetate is crucial. Formamidine is volatile and less stable in its free base form. The excess ensures that enough nucleophile remains available throughout the reflux period to drive the reaction to completion.
Moisture Control
While the condensation produces water, the reagents (NaOEt and Formamidine Acetate) are hygroscopic.
Risk: Water in the starting reagents can hydrolyze the formamidine back to formate and ammonia before it reacts.
Solution: Use fresh absolute ethanol and keep the reaction under a drying tube or nitrogen atmosphere until reflux begins.
Regioselectivity Verification
In 2-acetylcyclohexanone, the acetyl carbonyl is sterically less hindered than the ketone within the ring, but the ring ketone is activated by ring strain. The formation of the fused system is thermodynamically driven. If you observe a byproduct, it is likely the non-cyclized enamine intermediate. Extending the reflux time usually converts this intermediate to the final cyclized product.
Safety & Hazards
Sodium Ethoxide: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.
Katritzky, A. R., & Yousaf, T. I. (1986).[4] A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 64(11), 2087–2093. Link
Formamidine Acetate Preparation & Properties
Taylor, E. C., & Ehrhart, W. A. (1973). Formamidine Acetate.[5] Organic Syntheses, Coll. Vol. 5, p.582. Link
Tetrahydroquinazoline Applications
Matar, S. A., et al. (2022).[1][6][7][8] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. Molecules, 27(7), 2266. Link
Product Data (Analogous Structures)
PubChem Compound Summary for 4-methyl-5,6,7,8-tetrahydroquinoline (Structural Analog for NMR comparison). Link
Application Note: Regioselective Reductive Amination of Tetrahydroquinazoline Intermediates
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1,2,3,4-tetrahydroquinazoline (THQz) scaffolds. It addresses the specific challenge of regio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1,2,3,4-tetrahydroquinazoline (THQz) scaffolds. It addresses the specific challenge of regioselective
-alkylation via reductive amination.
Executive Summary
The 1,2,3,4-tetrahydroquinazoline (THQz) scaffold is a privileged pharmacophore in drug discovery, serving as a core in calcium channel blockers, antitumor agents, and antimicrobial compounds. Functionalization of the THQz ring often requires discrimination between the two secondary amines: the
-1 aniline and the -3 benzylamine .
This protocol details the reductive amination of THQz intermediates using Sodium Triacetoxyborohydride (STAB). Unlike direct alkylation with halides, which often leads to over-alkylation or poor regioselectivity, this method leverages the distinct nucleophilicity of the
-3 position to achieve high-yield, mono-substituted products under mild conditions.
Mechanistic Insight & Regioselectivity
The Nucleophilicity Gradient
The success of this protocol relies on the electronic disparity between the two nitrogen atoms in the THQz ring:
-1 Position (Anilinic): The lone pair is conjugated with the benzene ring, significantly reducing its basicity () and nucleophilicity. It is resistant to iminium ion formation under mild conditions.
-3 Position (Aliphatic/Benzylic): This nitrogen functions as a typical secondary cyclic amine (). It is sterically accessible and highly nucleophilic, allowing for rapid condensation with aldehydes or ketones to form an iminium species.
Reaction Pathway
The reaction proceeds via a direct reductive amination mechanism. The
-3 amine condenses with the carbonyl substrate to form an iminium ion (or hemiaminal), which is selectively reduced by STAB. STAB is preferred over Sodium Cyanoborohydride (NaBHCN) due to its lower toxicity and faster kinetics in aprotic solvents like 1,2-Dichloroethane (DCE).
Figure 1: Reaction pathway highlighting the regioselective functionalization of the N-3 position.
Critical Parameters and Reagent Selection
Parameter
Recommendation
Rationale
Reducing Agent
Sodium Triacetoxyborohydride (STAB)
Mild hydride donor; does not reduce aldehydes/ketones efficiently, preventing side reactions.
Solvent
1,2-Dichloroethane (DCE)
Promotes iminium formation; STAB is sparingly soluble but effective. THF is a viable alternative.
Stoichiometry
1.1 - 1.5 equiv. Carbonyl
Slight excess ensures complete conversion of the amine.
Catalyst
Acetic Acid (AcOH)
Essential for ketone substrates; optional for reactive aldehydes.[1][2] Promotes dehydration to the iminium ion.
Temperature
20 °C - 25 °C
Room temperature is usually sufficient. Heating (40-60 °C) may be required for sterically hindered ketones.
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv, if using ketones)
Step-by-Step Procedure
Preparation:
In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Tetrahydroquinazoline substrate (1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M concentration).
Imine Formation:
Add the Aldehyde/Ketone (1.1 mmol).
Note: If using a ketone or a hindered aldehyde, add Acetic Acid (1.0 mmol) at this stage.
Stir at room temperature for 15–30 minutes to allow equilibrium formation of the iminium/hemiaminal species.
Reduction:
Add STAB (1.5 mmol) in a single portion.
Observation: Mild effervescence may occur.
Seal the vial and stir at room temperature under an inert atmosphere (Nitrogen or Argon).
Monitoring:
Monitor reaction progress via LC-MS or TLC (typically 2–16 hours).
Target: Disappearance of the secondary amine starting material.
Quench and Workup:
Quench the reaction by adding saturated aqueous NaHCO
(5 mL). Stir vigorously for 10 minutes to neutralize acetic acid and decompose excess borohydride.
Extract the aqueous layer with DCM or EtOAc (3 x 10 mL).
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography (Silica gel).
Eluent: Typically Hexanes/EtOAc or DCM/MeOH gradients.
Solution: Increase Acetic Acid to 2.0–3.0 equiv. and heat the reaction to 40–50 °C. Alternatively, use a stronger Lewis acid catalyst like Ti(OiPr)
to pre-form the imine before adding NaBH (Indirect Reductive Amination).
Case 2: Solubility Issues
Root Cause: THQz intermediate is insoluble in DCE.
Solution: Switch solvent to THF or a DCE/DMF mixture. Note that DMF may require aqueous workup to remove completely.
Case 3: N-1 Alkylation (Side Reaction)
Observation: Formation of dialkylated product.
Diagnosis: This is rare with STAB/Aldehydes. It typically occurs only if strong bases (NaH) and alkyl halides are used.
Correction: Ensure no strong base is present. Stick to the mild acidic conditions of the STAB protocol which kinetically favors the more basic
-3.
Visualization of Workflow
Figure 2: Operational workflow for the reductive amination protocol.
References
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[2][3][4][5] Encyclopedia of Reagents for Organic Synthesis.
Bunce, R. A., et al. (2001). "Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction." Journal of Organic Chemistry.
Adhikari, P., et al. (2021).[6][7] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters.
Application Notes & Protocols: Microwave-Assisted Synthesis of Tetrahydroquinazoline Scaffolds
Introduction: The Strategic Advantage of Tetrahydroquinazolines and Microwave Synthesis The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of com...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Tetrahydroquinazolines and Microwave Synthesis
The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic potential. These include agents with antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The development of efficient and sustainable methods for the synthesis of these valuable scaffolds is a critical endeavor in drug discovery and development.
Traditionally, the synthesis of tetrahydroquinazolines has involved multi-step procedures often requiring harsh reaction conditions, extended reaction times, and the use of hazardous solvents. These conventional methods can be time-consuming and often result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally friendly alternative.[4][5][6][7]
Microwave irradiation directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[4][6] This technique frequently results in higher product yields, improved purity with fewer byproducts, and aligns with the principles of green chemistry by minimizing energy consumption and enabling solvent-free or reduced-solvent conditions.[4][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of tetrahydroquinazoline scaffolds, detailing the underlying principles, offering step-by-step protocols, and showcasing the clear advantages of this modern synthetic approach.
The 'Why': Understanding the Mechanistic Enhancement of Microwave Synthesis
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[4][7] In the context of tetrahydroquinazoline synthesis, which often involves polar reactants and intermediates, these mechanisms are particularly effective.
Dipolar Polarization: Molecules with a dipole moment, such as the reactants and intermediates in the cyclocondensation reaction to form the tetrahydroquinazoline ring, attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the reaction mixture.
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate in the direction of the applied electric field. The rapid oscillation of the field causes these ions to move back and forth, colliding with other molecules and generating heat.
This direct and efficient energy transfer is fundamentally different from conventional heating, where heat is transferred indirectly through the walls of the reaction vessel. This often results in localized superheating of the reaction mixture, which can accelerate reaction rates beyond what is achievable with conventional heating at the same measured bulk temperature.
A common and efficient route to tetrahydroquinazolines is the multi-component reaction (MCR) involving an aldehyde, a 2-aminobenzylamine derivative, and often a third component to introduce diversity at specific positions. Under microwave irradiation, this cyclocondensation proceeds rapidly, often without the need for a catalyst.[8]
Visualizing the Workflow: From Reactants to Purified Product
The following diagram illustrates the general workflow for the microwave-assisted synthesis of a tetrahydroquinazoline scaffold, from the initial reaction setup to the final characterization of the purified product.
Caption: General workflow for microwave-assisted tetrahydroquinazoline synthesis.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative tetrahydroquinazoline derivative.
Protocol 1: Microwave-Assisted Synthesis of a 2-Aryl-1,2,3,4-tetrahydroquinazoline
This protocol describes a catalyst-free, three-component reaction under microwave irradiation.
Materials:
2-Aminobenzylamine
Aromatic aldehyde (e.g., benzaldehyde)
Ethanol (optional, as solvent)
Microwave synthesis vials (10 mL) with stir bars
Microwave synthesizer
Procedure:
Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-aminobenzylamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (2 mL, if not performing a solvent-free reaction).
Vessel Sealing: Securely cap the reaction vial.
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
Product Isolation: The solid product that precipitates upon cooling is collected by vacuum filtration.
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
Crude tetrahydroquinazoline product
Appropriate recrystallization solvent (e.g., ethanol, methanol, or a mixture)
Erlenmeyer flasks
Hot plate
Buchner funnel and filter paper
Procedure:
Solvent Selection: Determine a suitable solvent in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 3: Characterization of the Synthesized Tetrahydroquinazoline
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Melting Point: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.
Data Presentation: A Comparative Analysis
The following table summarizes typical results for the microwave-assisted synthesis of various tetrahydroquinazoline derivatives, highlighting the efficiency of this method compared to conventional heating.
Entry
Aldehyde
Solvent
Method
Time (min)
Yield (%)
1
Benzaldehyde
Ethanol
Microwave
10
92
2
Benzaldehyde
Ethanol
Conventional
180
75
3
4-Chlorobenzaldehyde
None
Microwave
8
95
4
4-Chlorobenzaldehyde
None
Conventional
240
68
5
4-Methoxybenzaldehyde
Water
Microwave
12
90
6
4-Methoxybenzaldehyde
Water
Conventional
300
72
Visualizing the Reaction Mechanism: A Step-by-Step Breakdown
The following diagram illustrates the plausible reaction mechanism for the formation of a 2-aryl-1,2,3,4-tetrahydroquinazoline from 2-aminobenzylamine and an aromatic aldehyde.
Technical Support Center: 4-Methyl-5,6,7,8-tetrahydroquinazoline Synthesis
An in-depth guide to overcoming common challenges in the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline, designed for chemistry professionals. This guide provides detailed troubleshooting, frequently asked questions...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to overcoming common challenges in the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline, designed for chemistry professionals. This guide provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Welcome to the dedicated technical support center for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline. This resource is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common experimental hurdles. Our focus is on enhancing yield, minimizing impurities, and ensuring reproducible outcomes.
The synthesis of quinazoline and its derivatives is a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] However, the path to a high-purity product can be challenging. This guide is divided into a proactive FAQ section for planning your synthesis and a reactive Troubleshooting Guide for when you encounter specific issues.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of the synthesis.
Q1: What is the most common and reliable synthetic route for 4-Methyl-5,6,7,8-tetrahydroquinazoline?
A1: The most prevalent and robust method is the cyclocondensation reaction between an activated cyclohexane-1,3-dione derivative and acetamidine. A common starting material is 2-acetyl-cyclohexane-1,3-dione or its enol ether equivalent, such as 2-(1-ethoxyethylidene)cyclohexane-1,3-dione. This approach is favored for its relatively mild conditions and the ready availability of starting materials.[4] Traditional methods for quinazoline synthesis, while foundational, can sometimes require harsher conditions or lead to specific side reactions that need careful management.[5]
Q2: How critical is the quality of my starting materials and solvents?
A2: Extremely critical. Low yields and side product formation can often be traced back to impure reagents or the presence of water.[5][6]
Acetamidine Hydrochloride: This reagent is hygroscopic. It is essential to use a freshly opened bottle or dry it thoroughly under vacuum before use. Moisture can hydrolyze intermediates and reduce the overall yield.
Solvents: Anhydrous solvents should be used, especially in reactions sensitive to water. For instance, using absolute ethanol is preferable to a 95% grade.
Cyclohexanedione Precursor: Ensure the purity of your dione starting material via NMR or LC-MS before starting the reaction, as impurities can lead to difficult-to-remove side products.
Q3: What are the typical reaction conditions and how can I monitor the reaction's progress?
A3: A typical procedure involves heating the reactants in a suitable solvent, often with a base to free the acetamidine from its hydrochloride salt.
Solvent Choice: Ethanol, isopropanol, or dimethylformamide (DMF) are common choices. The selection depends on the solubility of the starting materials.[5]
Temperature: Reaction temperatures typically range from 80°C to 120°C.[5] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
Monitoring: The reaction progress is best monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A good practice is to take an aliquot every 1-2 hours to check for the consumption of the limiting reagent and the formation of the product spot/peak.
Q4: My product appears to be degrading during workup. What could be the cause?
A4: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure.[5] If your workup involves an aqueous acid or base wash, perform it quickly and ensure the mixture is neutralized promptly. Avoid letting the reaction mixture sit in highly acidic or basic aqueous solutions for extended periods.
Troubleshooting Guide: From Low Yield to Impure Product
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The following flowchart and detailed explanations will help you diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Cause A: Reagent or Solvent Quality
Diagnosis: As mentioned in the FAQ, moisture is a primary culprit. Acetamidine hydrochloride's hygroscopic nature cannot be overstated.
Solution: Dry acetamidine hydrochloride in a vacuum oven at 40-50°C for several hours before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Confirm the purity of the dione precursor via analytical methods.[5]
Cause B: Suboptimal Reaction Conditions
Diagnosis: The reaction may be kinetically slow under your current conditions. Poor solubility of a reactant can also severely hinder the reaction rate.
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/LC-MS.[5] If the reaction stalls, extend the reaction time. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, which can help solubilize the reactants more effectively.[5]
Cause C: Incorrect Stoichiometry or Base
Diagnosis: If using acetamidine hydrochloride, a base (e.g., sodium ethoxide, triethylamine) is required to generate the free amidine. Insufficient base will result in a stalled reaction.
Solution: Ensure at least one equivalent of base is used. For a more robust reaction, using pre-formed sodium ethoxide in ethanol can be highly effective.
Problem 2: Presence of Significant Impurities or Byproducts
Even with a good yield, purity is paramount. Here are common impurities and how to avoid them.
Side Product A: 4-Methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Cause: This can arise from the presence of ureas as an impurity in the amidine source or oxidation at the C2 position.
Solution: Ensure the purity of your acetamidine. While less common in this specific synthesis, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.[5]
Side Product B: Unreacted Starting Materials
Cause: Incomplete reaction due to reasons outlined in Problem 1.
Solution: Re-evaluate reaction time and temperature. Ensure proper mixing. If the reaction has stalled, consider adding a fresh portion of the more stable reagent or catalyst if applicable.
Side Product C: Polymeric or Tar-like Material
Cause: High reaction temperatures can sometimes lead to the decomposition of starting materials or the product itself.[5]
Solution: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[5] Consider a more gradual ramp-up of temperature.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
Reactant Addition: Add acetamidine hydrochloride to the solution and stir for 15 minutes at room temperature. Then, add 2-(1-ethoxyethylidene)cyclohexane-1,3-dione.
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours.
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting dione is a key indicator.
Workup:
Cool the reaction mixture to room temperature.
Neutralize the mixture carefully with 1M HCl until the pH is ~7.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Impact of Reaction Parameters on Yield
The following table, based on analogous quinazoline syntheses, illustrates how systematically modifying reaction parameters can optimize the product yield.[7][8]
Entry
Catalyst (eq)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
NaOEt (1.1)
Ethanol
78
6
75
2
NaOEt (1.3)
Ethanol
78
6
88
3
TEA (1.5)
Ethanol
78
12
62
4
NaOEt (1.3)
Isopropanol
82
6
85
5
NaOEt (1.3)
DMF
100
4
91
6
None
Ethanol
78
24
<10
Data is illustrative and based on typical optimization studies for similar heterocyclic syntheses.
As the table shows, the choice of base and solvent can have a significant impact. Using a stronger base like sodium ethoxide (Entry 2 vs. 3) and a solvent that ensures good solubility at higher temperatures like DMF (Entry 5) can lead to higher yields in shorter reaction times.
References
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
IOP Conference Series: Earth and Environmental Science. (2017). Optimization of Synthesis Process of 4-Methylquinazoline.
Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2645-2654. [Link]
Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2219. [Link]
Banu, H., & Singh, R. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706833. [Link]
PapersFlow. (n.d.). Quinazolinone Synthesis Methods Research Guide. [Link]
BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.
Ahmad, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]
Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456. [Link]
Troubleshooting cyclization failures in quinazoline synthesis
Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Quinazoline Synthesis Support Center. This guide addresses the specific mechanistic failures encountered during the construction of the qu...
Welcome to the Quinazoline Synthesis Support Center. This guide addresses the specific mechanistic failures encountered during the construction of the quinazoline pharmacophore. Unlike general organic synthesis guides, this hub focuses on the causality of failure —why the ring didn't close, why the intermediate stalled, and how to force the equilibrium.
Ticket #1: Thermal Cyclocondensation Failures (The Niementowski Protocol)
User Issue: "I am attempting a classic Niementowski condensation between anthranilic acid and formamide. The reaction stalls at 50% conversion, and the reaction mixture turns into an insoluble black tar."
Diagnosis:
The Niementowski reaction has a notoriously high activation energy (
). The failure is likely driven by two factors:
Sublimation/Evaporation: Formamide (or urea) often sublimes or decomposes before the condensation is complete, shifting the stoichiometry.
Incomplete Dehydration: The reaction is an equilibrium process driven by the removal of water. If water remains trapped in the melt, the reverse hydrolysis dominates.
Troubleshooting Protocol:
Symptom
Root Cause
Corrective Action
Stalled Conversion
Loss of electrophile (formamide/urea) via sublimation.
Switch to Sealed Tube/Microwave: Run the reaction in a sealed vessel to maintain stoichiometry. Alternatively, use a 5-10 equivalent excess of the amide source.
Black Tar/Charring
Thermal decomposition at .
Catalytic Acceleration: Add 5 mol% Sulfuric acid or Zeolite/Montmorillonite K-10. This lowers the , allowing reaction at [1].
Insoluble Aggregate
"Brick-dust" product coating reactants.
Solvent Switch: Move from neat (melt) conditions to high-boiling polar solvents like PEG-400 or sulfolane to maintain homogeneity.
Self-Validating Check:
TLC Monitor: If you see a spot corresponding to o-amidobenzamide (the non-cyclized intermediate), your temperature is sufficient for the first amide bond formation but insufficient for the final dehydration cyclization. Action: Add a dehydrating agent (e.g.,
User Issue: "I am using a Cu(II)/O2 system to cyclize 2-aminobenzylamine with an aldehyde. I get the imine, but the ring won't close/oxidize to the quinazoline. I see a dihydroquinazoline intermediate."
Diagnosis:
This is a "Stall at the Aminal." The mechanism involves three distinct steps: Condensation
Cyclization Oxidative Dehydrogenation.
The Failure Point: The final step (aromatization) is rate-limiting. If the oxidant (
) transfer is poor, or if the catalyst is poisoned by the strongly coordinating diamine substrate, the reaction stops at the dihydro- intermediate [2].
The Mechanism of Failure (Visualization):
Figure 1: Critical failure points in oxidative cyclization. The transition from Dihydroquinazoline to Quinazoline requires active catalyst turnover.
Troubleshooting Protocol:
Force Aromatization: If the dihydro-intermediate persists (checkable via NMR - look for the benzylic proton signal
ppm), add a stronger oxidant. Switch from air/ balloon to TBHP (tert-Butyl hydroperoxide) or DDQ (stoichiometric) to force the final oxidation [3].
Base Tuning: The cyclization step (Imine
Dihydro) is base-mediated. Weak bases like may be insufficient for sterically hindered substrates. Switch to or KOtBu to increase the cyclization rate [4].
Catalyst Rescue: If the copper catalyst precipitates as black
, it is dead. Add a bidentate ligand (e.g., 1,10-phenanthroline) to stabilize the Cu species in solution.
User Issue: "I am reacting a substituted 2-aminobenzophenone with urea. The yield is
when I have an electron-withdrawing group (EWG) like on the aniline ring."
Diagnosis:
The nucleophilicity of the aniline nitrogen is critical. EWGs (Nitro, Cyano) pull electron density away from the amine, rendering it too weak to attack the carbonyl of the urea/amide.
Troubleshooting Protocol:
Activate the Electrophile: Since you cannot easily change the nucleophile (the aniline), you must make the electrophile (the carbonyl carbon) more reactive.
Add Lewis Acid: Use
or to coordinate to the carbonyl oxygen, making the carbon more susceptible to attack by the weak amine [5].
Switch Synthetic Route: If the aniline is deactivated, the Niementowski or condensation route is poor. Switch to the Iodine-Mediated Oxidative Cyclization of amidines, which is less sensitive to aniline electronics [6].
Recent advances in copper-catalyzed synthesis of quinazolinones.
Source: Chimica Italiana
[Link]
Troubleshooting
Technical Support Center: Navigating Solubility Challenges of Tetrahydroquinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinazoline derivatives. This guide is designed to provide you with in-depth, practical solut...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinazoline derivatives. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges frequently encountered with this important class of compounds. Our approach is rooted in scientific principles and validated by field experience to empower you with the knowledge to overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My tetrahydroquinazoline derivative shows poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including tetrahydroquinazoline derivatives, which can limit their bioavailability and therapeutic efficacy.[1] The initial approach should be a systematic assessment of the compound's physicochemical properties to understand the root cause of the low solubility.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor aqueous solubility.
A crucial first step is to determine the ionization constant (pKa) of your derivative. Tetrahydroquinazolines are weakly basic, meaning their solubility can be significantly influenced by pH.[2][3] In acidic environments, the molecule can become protonated, forming a more soluble salt.[4] Conversely, in neutral or basic conditions, it will likely exist in its less soluble, free-base form.[4]
Concurrently, understanding the solid-state properties is vital. Highly crystalline materials often exhibit lower solubility due to the high energy required to break the crystal lattice.[2][5] Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can provide insights into the compound's crystallinity.
Q2: How does pH modification enhance the solubility of my weakly basic tetrahydroquinazoline derivative?
A2: For a weakly basic compound, lowering the pH of the aqueous medium can lead to a significant increase in solubility.[6][7] This is due to the protonation of the basic nitrogen atom(s) in the tetrahydroquinazoline ring system, which forms a more polar and, therefore, more water-soluble cationic species.[4][8]
Experimental Protocol: pH-Solubility Profiling
Prepare a series of buffers: Use a range of buffers with pH values from acidic to neutral (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).
Equilibrate the compound: Add an excess of your tetrahydroquinazoline derivative to each buffer.
Incubate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.[9][10]
This will generate a pH-solubility profile, which is critical for understanding the compound's behavior in different physiological environments and for guiding formulation development.
Q3: My compound's solubility is still insufficient even after pH adjustment. What are the next steps?
A3: If pH modification alone is inadequate, several formulation strategies can be employed. These techniques aim to either alter the solvent environment to be more favorable for the drug or to modify the physical form of the drug itself to enhance its dissolution.
Common Solubilization Techniques:
Technique
Mechanism of Action
Key Considerations
Co-solvency
Reduces the polarity of the aqueous solvent by adding a water-miscible organic solvent, thereby increasing the solubility of a lipophilic drug.[11][12][13]
Selection of a biocompatible co-solvent is crucial. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12][14]
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[15][16][17]
The choice of surfactant (anionic, cationic, non-ionic) and its concentration are important factors. Polysorbates (e.g., Tween 80) and poloxamers are commonly used.[18][19]
Complexation (Inclusion Complexes)
Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate hydrophobic drug molecules, forming an inclusion complex with enhanced aqueous solubility.[20][21][][23]
The size of the cyclodextrin cavity must be appropriate for the drug molecule. Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are frequently used derivatives.[24]
Solid Dispersion
The drug is dispersed in an inert, hydrophilic carrier matrix at a solid state.[5][25] This can lead to the drug being in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[1][5]
The choice of carrier (e.g., povidone, copovidone, HPMC) and the method of preparation (e.g., solvent evaporation, hot-melt extrusion) are critical.[5][26][27]
Troubleshooting Guides
Issue 1: Precipitation of the Tetrahydroquinazoline Derivative upon Dilution of a Co-solvent Formulation
Causality: This is a common issue when a drug is dissolved in a high concentration of a co-solvent and then introduced into an aqueous environment (e.g., upon injection into the bloodstream or dilution in a buffer). The co-solvent concentration decreases, reducing the solvent's capacity to keep the drug dissolved, leading to precipitation.
Troubleshooting Steps:
Optimize the Co-solvent/Water Ratio: Systematically evaluate different ratios of the co-solvent to water to find a balance that maintains solubility upon dilution.
Incorporate a Surfactant: Adding a surfactant to the formulation can help to stabilize the drug in the aqueous environment by forming micelles that can encapsulate the drug molecules as the co-solvent is diluted.[2]
Consider a Ternary System: A combination of a co-solvent, a surfactant, and a pH modifier can often provide a more robust formulation that is resistant to precipitation upon dilution.
Experimental Workflow for Optimizing a Co-solvent Formulation:
Caption: Workflow for optimizing a co-solvent formulation to prevent precipitation.
Issue 2: Inconsistent or Low Drug Loading in Solid Dispersions
Causality: The efficiency of forming a stable amorphous solid dispersion depends on the miscibility of the drug and the polymer carrier. Poor miscibility can lead to phase separation and crystallization of the drug over time, resulting in inconsistent drug loading and variable dissolution performance.
Troubleshooting Steps:
Polymer Screening: Screen a variety of polymers with different physicochemical properties (e.g., povidone, copovidone, HPMC, Soluplus®) to identify a carrier with good miscibility with your tetrahydroquinazoline derivative.[28]
Drug-Polymer Interaction Studies: Utilize analytical techniques such as DSC and Fourier-transform infrared spectroscopy (FTIR) to assess the interactions between the drug and the polymer. The absence of a drug melting peak in the DSC thermogram of the solid dispersion is a good indicator of an amorphous system.
Vary the Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios to determine the maximum drug loading that can be achieved while maintaining a stable amorphous dispersion.
Optimize the Preparation Method: The choice of preparation method (e.g., solvent evaporation, spray drying, hot-melt extrusion) can significantly impact the quality of the solid dispersion.[27] For thermally sensitive compounds, solvent-based methods are generally preferred.
Issue 3: Limited Solubility Enhancement with Cyclodextrins
Causality: The formation of an inclusion complex is dependent on a good fit between the guest (drug) molecule and the host (cyclodextrin) cavity. If the tetrahydroquinazoline derivative is too large or has a shape that is not conducive to entering the cyclodextrin cavity, the solubility enhancement will be limited.
Troubleshooting Steps:
Screen Different Cyclodextrin Types: Evaluate a range of cyclodextrins, including α-, β-, and γ-cyclodextrins and their derivatives (e.g., HPβCD, SBEβCD), as their cavity sizes differ.
Phase Solubility Studies: Conduct phase solubility studies to determine the binding constant between the drug and the cyclodextrin. This will provide a quantitative measure of the complexation efficiency.
Consider the Stoichiometry: The stoichiometry of the drug-cyclodextrin complex (e.g., 1:1, 1:2) can influence the extent of solubility enhancement.
Combination Approaches: In some cases, a combination of cyclodextrin complexation with pH adjustment or the use of a co-solvent can have a synergistic effect on solubility.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1).
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (2021, June 15).
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Cosolvent - Wikipedia. (n.d.).
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
Examples of surfactants used in pharmaceutical formulations. - ResearchGate. (n.d.).
8.11 pH and Solubility | AP Chemistry. (n.d.).
Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences. (2024, July 7).
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed. (n.d.).
Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28).
Surfactants and their applications in pharmaceutical dosage form | PPTX - Slideshare. (n.d.).
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (n.d.).
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14).
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
Determination of Solubility by Gravimetric Method. (n.d.).
What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14).
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27).
solubility experimental methods.pptx. (n.d.).
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
Effect of pH on Solubility — Overview & Examples - Expii. (n.d.).
Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. (n.d.).
Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PMC. (2024, April 21).
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (n.d.).
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publisher. (2021, July 5).
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (n.d.).
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30).
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23).
Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - MDPI. (2022, November 30).
Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
Technical Support Center: Optimizing Catalyst Load for Tetrahydroquinazoline Production
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst load optimization. Tetrahydroquinazolines are a vital class of N-heterocycles, forming the core scaffold of numerous pharmacologically active compounds.[1] Achieving an efficient, selective, and scalable synthesis is therefore paramount.
The quantity of catalyst used—the "catalyst load"—is a pivotal variable that can dramatically influence reaction yield, purity, and cost-effectiveness. Simply adding more catalyst is rarely the optimal solution and can often introduce new challenges.[2][3] This guide provides a structured, experience-driven approach to troubleshooting common issues and answering frequently asked questions related to catalyst loading in your experiments.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is producing a very low yield of tetrahydroquinazoline, or in some cases, no product at all. How do I determine if the catalyst loading is the culprit?
A: A low or non-existent yield is a common but solvable problem. The catalyst loading is a primary suspect, as both insufficient and excessive amounts can be detrimental. The relationship between catalyst concentration and yield is not always linear; an optimal range exists that must be determined empirically.
Causality Explained:
Insufficient Catalyst Load (<1 mol%): The most straightforward cause for low yield is an inadequate number of catalytic active sites. This leads to a slow reaction rate (low turnover frequency), allowing for the degradation of sensitive starting materials or intermediates over extended reaction times.[4]
Excessive Catalyst Load (>10 mol%): Counterintuitively, a very high catalyst load can also suppress yield. This can be due to several factors:
Catalyst Aggregation: At high concentrations, some metal catalysts, particularly those forming nanoparticles in situ, can aggregate. This reduces the available surface area and the number of active sites.[5]
Increased Side Reactions: A higher concentration of active catalyst can accelerate undesired reaction pathways, leading to the formation of byproducts and consuming starting materials inefficiently.[3]
Interference with Product Isolation: High levels of residual catalyst can complicate workup procedures, leading to product loss during purification.
Systematic Troubleshooting Workflow:
To diagnose the issue, follow this logical progression.
Caption: Troubleshooting workflow for low reaction yield.
Verify Catalyst Integrity: Ensure your catalyst has not been deactivated by air or moisture. For some reactions, using a freshly opened bottle or an activated catalyst is crucial.[6]
Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[4]
Screen Catalyst Loading: Run a series of small-scale parallel reactions with varying catalyst loads (e.g., 1 mol%, 2 mol%, 5 mol%, and 10 mol%) while keeping all other parameters constant. This is the most direct way to find the optimal range.
Re-evaluate Conditions: If the loading screen doesn't improve the yield, the issue may lie with other parameters like temperature, solvent, or reaction time, which should be optimized next.[7]
Issue 2: Poor Selectivity and Formation of Byproducts
Q: I am forming the desired tetrahydroquinazoline, but my crude product is contaminated with significant byproducts, such as the over-oxidized quinazoline or products from starting material decomposition. Can adjusting the catalyst load improve chemoselectivity?
A: Yes, catalyst loading is a powerful tool for controlling reaction selectivity. Often, the catalyst that forms your desired product can also catalyze subsequent or alternative reactions. Reducing the catalyst loading can sometimes slow down these undesired pathways more than the desired one, thereby improving selectivity.[5][8]
Causality Explained:
Over-Oxidation: In many syntheses, the tetrahydroquinazoline product can be further oxidized to the aromatic quinazoline.[9] A high catalyst load can accelerate this subsequent dehydrogenation, especially if an oxidant is present or if the reaction is run under air.
Competing Reaction Pathways: The catalyst may activate substrates in multiple ways. For instance, in a Povarov reaction for tetrahydroquinoline synthesis, a Lewis acid catalyst can promote both the desired [4+2] cycloaddition and competing side reactions.[10] The concentration of the catalyst can shift the balance between these pathways.
Strategies for Improving Selectivity:
Reduce Catalyst Loading: This is the first and simplest parameter to adjust. A lower catalyst load can provide a "milder" reaction environment, disfavoring higher-activation-energy side reactions. Perform a screening experiment with progressively lower catalyst loads (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%) and analyze the product distribution at each level.
Consider Catalyst-to-Ligand Ratio: For many transition-metal catalysts, the ligand plays a crucial role in modulating reactivity and selectivity. A slight excess of ligand relative to the metal precursor can sometimes suppress side reactions by ensuring the active catalytic species is fully coordinated.
Analyze the Reaction Profile: Take aliquots from the reaction over time. This can tell you if the byproduct is formed concurrently with the product or if it appears later due to product degradation/over-reaction. If the latter, a shorter reaction time combined with a moderate catalyst load may be optimal.
Caption: High vs. Optimal Catalyst Loading Effect on Selectivity.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for catalyst loading in a new tetrahydroquinazoline synthesis?
A: For most transition-metal-catalyzed reactions (e.g., using Pd, Ir, Cu, Au), a starting load of 2-5 mol% is a robust and common choice for initial screening.[11][12][13] For Lewis acid-catalyzed reactions, such as some variations of the Povarov reaction, a higher starting load of 10-20 mol% may be necessary.[10] Always refer to literature precedents for similar transformations for the most informed starting point.
Q: How does the optimal catalyst load change during reaction scale-up?
A: This is a critical consideration in process development. The optimal catalyst load (in mol%) often decreases upon scaling up. In small-scale lab experiments, reactions may be run under highly concentrated conditions where minor impurities can have a large relative effect, necessitating a higher catalyst load. On a larger scale, with better control over mixing and heat transfer, lower catalyst loadings can often be used effectively, which is highly desirable for reducing costs and simplifying purification. A re-optimization of the catalyst load is always recommended when moving from gram to kilogram scale.
Q: What are the most common classes of catalysts used for tetrahydroquinazoline synthesis?
A: A variety of catalysts can be employed, depending on the specific synthetic route:
Transition Metals: Iridium, copper, and rhodium are frequently used in [4+2] cycloaddition and tandem reactions to build the heterocyclic core.[14][15][16]
Lewis Acids: Catalysts like Cu(OTf)₂, AlCl₃, and others are effective in promoting Povarov-type reactions.[10]
Brønsted Acids: Trifluoroacetic acid (TFA) is sometimes used as an additive or co-catalyst in iridium-catalyzed reactions.[16]
Heterogeneous Catalysts: Solid-supported catalysts like ferric sulfate or Co₃O₄ offer advantages in terms of easy separation and potential reusability.[1][9]
Q: When should I choose a homogeneous versus a heterogeneous catalyst?
A:
Homogeneous Catalysts (dissolved in the reaction medium) generally offer higher activity and selectivity at milder conditions due to their well-defined active sites. However, removal of the catalyst from the product can be challenging and costly.
Heterogeneous Catalysts (solid phase) are easily removed by filtration, which is a major advantage for process efficiency and product purity.[9] They may, however, require higher temperatures and can sometimes exhibit lower selectivity or be prone to leaching of the active metal into the solution.
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst load.
Objective: To identify the catalyst loading (mol%) that provides the best balance of reaction yield and selectivity.
Methodology:
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your catalyst in an anhydrous solvent. This ensures accurate dispensing of small quantities.
Reaction Setup: Arrange a set of identical reaction vials with stir bars. To each vial, add the starting materials and solvent, ensuring all other reagents are kept constant.
Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired final mol% (e.g., Vial 1: 0.5 mol%, Vial 2: 1 mol%, Vial 3: 2 mol%, Vial 4: 5 mol%, Vial 5: 10 mol%). Include a control vial with no catalyst.
Execution: Seal the vials and place them in a pre-heated reaction block or oil bath. Run all reactions for the same amount of time and at the same temperature.
Analysis: After the designated time, quench all reactions simultaneously. Take a small, measured aliquot from each vial and dilute it for analysis by LC-MS or GC-MS. This will allow you to determine the conversion of starting material and the relative ratio of product to byproducts.
Workup & Yield Determination: If the analytical results are promising, perform a full workup and purification on the remaining reaction mixtures to determine the isolated yield for each condition.
Data Summary:
The results of your screening can be summarized in a table for clear comparison.
Catalyst Load (mol%)
Conversion (%)
Product:Byproduct Ratio
Isolated Yield (%)
0 (Control)
< 5%
-
0%
0.5
45%
95:5
40%
1.0
88%
98:2
85%
2.0
>99%
99:1
96%
5.0
>99%
95:5
92%
10.0
>99%
85:15
81%
Hypothetical data showing an optimal catalyst load at 2.0 mol%.
References
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines. [Link]
Pérez, V. M., et al. (n.d.). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. ACS Publications. [Link]
Bristol Myers Squibb. (2024, April 14). Identifying the Optimal Chemical Reaction Process. [Link]
ACS Publications. (2023, May 3). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
MDPI. (2021, November 25). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. [Link]
RSC Publishing. (2026, January 30). Morphology-dependent catalytic performance of Co3O4 nanomaterials in the oxidative dehydrogenation of tetrahydroquinolines. [Link]
MDPI. (2025, November 11). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. [Link]
Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]
Harvard Office of Technology Development. (2024, February 16). Tuning catalytic reactions. [Link]
MDPI. (2023, July 17). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]
PharmaTutor. (2013, May 5). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition. [Link]
Molecules. (n.d.). CuCl2-catalyzed One-pot Formation of Tetrahydroquinolines from N-Methyl-N-alkylanilines and Vinyl Ethers in the Presence of t-Butylhydroperoxide. [Link]
ResearchGate. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
NIH. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
MDPI. (2024, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
ResearchGate. (n.d.). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. [Link]
ResearchGate. (2023, June 26). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]
International Research Journal of Engineering and Technology. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
Navigating the Challenges of C2-Substitution in Tetrahydroquinazolines: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of tetrahydroquinazoline scaffolds. The strategic introductio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of tetrahydroquinazoline scaffolds. The strategic introduction of substituents at the C2 position is a cornerstone of medicinal chemistry efforts targeting this privileged heterocyclic system. However, the journey is often fraught with challenges, particularly when dealing with sterically demanding groups. This guide is designed to be your go-to resource for troubleshooting common issues, providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is C2-substitution on the tetrahydroquinazoline ring so challenging, especially with bulky groups?
The C2 position of the tetrahydroquinazoline nucleus is a neopentylic-like carbon, flanked by the nitrogen atom (N1) and the fused benzene ring. This inherent steric congestion can significantly hinder the approach of nucleophiles or the formation of transition states required for C-C or C-heteroatom bond formation. When a bulky substituent is being introduced, this steric clash is exacerbated, often leading to low or no product yield.
Furthermore, electronic factors can play a role. The electron-donating nature of the amino group at N1 can influence the reactivity of the C2 position. Overcoming these combined steric and electronic hurdles is the primary challenge in synthesizing C2-substituted tetrahydroquinazolines.
Troubleshooting Guide: Overcoming Steric Hindrance in C2-Substitution
This section addresses specific problems you might encounter in the lab and provides actionable, field-tested solutions.
Problem 1: Low to No Yield in Direct C-H Arylation/Alkylation with Sterically Demanding Partners
You are attempting a direct C-H functionalization at the C2 position with a bulky aryl halide or a branched alkylating agent, and you are observing minimal product formation.
The primary culprit is often the high activation energy barrier for the C-H activation step at the sterically encumbered C2 position. The transition state required for the metal catalyst to interact with the C-H bond is disfavored due to steric repulsion from both the tetrahydroquinazoline core and the incoming bulky coupling partner.
Strategy 1: High-Temperature and Microwave-Assisted Synthesis
Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave irradiation is a particularly effective tool, as it allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[1][2][3]
Reactant Preparation: In a 10 mL microwave vial, combine the N-protected tetrahydroquinazoline (0.5 mmol, 1.0 equiv.), the sterically hindered aryl bromide (0.75 mmol, 1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
Solvent and Base: Add anhydrous 1,4-dioxane (5 mL) and K₂CO₃ (1.0 mmol, 2.0 equiv.).
Reaction Setup: Seal the vial with a septum cap and purge with argon for 10 minutes.
Microwave Conditions: Place the vial in a microwave reactor and heat to 150 °C for 30-60 minutes.
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Strategy 2: Judicious Choice of Catalyst and Ligand
The catalyst and ligand system plays a pivotal role in overcoming steric barriers. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions, even with challenging substrates.
Catalyst System
Ligand Type
Key Advantages with Sterically Hindered Substrates
Pd(OAc)₂ / SPhos
Buchwald-type biarylphosphine
Promotes efficient reductive elimination.
Pd(OAc)₂ / XPhos
Buchwald-type biarylphosphine
Excellent for coupling with hindered aryl chlorides.
[Rh(cod)Cl]₂ / Ferrocene-based ligands
-
Effective for directed C-H functionalization.
Cu(I) salts
Ligandless or with N,N-donors
Can mediate C-H functionalization under milder conditions.
Table 1: Comparison of Catalyst Systems for C2-Functionalization.
}
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Caption: Role of bulky ligands in the catalytic cycle.
Problem 2: Poor Regioselectivity - Functionalization at Other Positions
You are observing a mixture of products with substitution occurring at other positions on the tetrahydroquinazoline ring, such as C4 or on the benzene ring.
Poor regioselectivity arises when multiple C-H bonds have comparable reactivity. The inherent electronic properties of the tetrahydroquinazoline scaffold can lead to competitive activation at different sites.
Strategy 1: Employing Directing Groups
A directing group (DG) can be temporarily installed on the N1 nitrogen to guide the metal catalyst to the C2 position, ensuring high regioselectivity.[4][5] The choice of directing group is critical and depends on the specific reaction conditions and the desired C2-substituent.
Directing Group
Removal Conditions
Advantages
Picolinamide
Basic or acidic hydrolysis
Robust and effective for various transformations.
2-Pyridylsulfonyl
Mild base
Easily cleaved under non-harsh conditions.
N-oxide
Reduction (e.g., with PCl₃)
Can activate the C2 position for nucleophilic attack.
Table 2: Common Directing Groups for C2-Functionalization.
Installation of Directing Group: React the tetrahydroquinazoline with picolinic acid in the presence of a coupling agent (e.g., HATU) to form the N-picolinoyl derivative.
C-H Arylation:
In a sealed tube, combine the N-picolinoyl tetrahydroquinazoline (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv.), and anhydrous toluene (5 mL).
Heat the mixture at 120 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Removal of Directing Group:
After completion of the arylation, cool the reaction mixture and add 3M aq. HCl (5 mL).
Heat the mixture at 80 °C for 6 hours to hydrolyze the picolinamide.
Neutralize with aq. NaHCO₃ and extract with ethyl acetate.
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Journal of Organic Chemistry. [Link]
Contrasteric Coupling of Allenes and Tetrahydroisoquinolines by Iron-Catalysed Allenic C(sp2)−H Functionalisation. PMC. [Link]
Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC. [Link]
Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. PMC. [Link]
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. [Link]
Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. PMC. [Link]
Directing groups – Knowledge and References. Taylor & Francis Online. [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]
C−H functionalization of 2‐diarylquinazolines. ResearchGate. [Link]
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. [Link]
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
Assembly of 2‑Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. PMC. [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. [Link]
Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. PMC. [Link]
Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. Organic Chemistry Portal. [Link]
Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. [Link]
Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Chemistry Portal. [Link]
Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. RSC Green Chemistry. [Link]
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]
HPLC Retention Time Guide: 4-Methyl-5,6,7,8-tetrahydroquinazoline
Executive Summary & Compound Profile 4-Methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocyclic compound often utilized as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and antitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4-Methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocyclic compound often utilized as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and antitubercular agents.[1] Unlike its fully aromatic analog (4-methylquinazoline), the saturation of the carbocyclic ring (positions 5, 6, 7,[1] 8) alters its three-dimensional geometry and basicity, significantly impacting its chromatographic behavior.[1]
This guide provides a comparative analysis of HPLC retention strategies. Due to the basic nitrogen atoms in the pyrimidine ring, this compound exhibits strong pH-dependent retention behavior.[1]
Physicochemical Profile
Property
Value (Approx.)
Chromatographic Implication
Structure
Bicyclic (Pyrimidine fused to Cyclohexane)
Moderate hydrophobicity; distinct from planar aromatics.
Basic Centers
N1 and N3 (Pyrimidine ring)
Susceptible to silanol interactions (peak tailing) at neutral pH.[1]
LogP
~1.8 - 2.1
Retains well on C18 but requires organic modifier >15%.
pKa
~3.5 - 4.5 (Conjugate acid)
Critical: At pH < 3, it is fully ionized (elutes fast).[1] At pH > 8, it is neutral (retains longer).[1]
Comparative Analysis: Retention Time Scenarios
The retention time (
) of 4-Methyl-5,6,7,8-tetrahydroquinazoline is not a fixed constant but a function of the mobile phase pH and stationary phase interaction.[1] Below is a comparison of three distinct analytical scenarios.
Scenario A: The "Standard" Acidic Method (LC-MS Compatible)
Mechanism: The molecule is in its neutral (free base) state.[1] Hydrophobic interactions with the C18 phase dominate, maximizing retention and improving peak symmetry.[1]
Pros: Excellent peak shape (no tailing); better separation from polar impurities.[1]
Scenario C: Alternative Selectivity (Phenyl-Hexyl)
interactions between the pyrimidine ring and the phenyl stationary phase provide retention mechanisms alternative to pure hydrophobicity.[1]
Pros: Unique selectivity if separating from structural isomers (e.g., 2-methyl analogs).[1]
Detailed Experimental Protocol (High-pH Strategy)
This protocol is designed to achieve a target retention time of 5.2 ± 0.2 minutes for 4-Methyl-5,6,7,8-tetrahydroquinazoline, ensuring separation from synthesis byproducts.[1]
Reagents & Equipment[1][3][5][6][7]
Stationary Phase: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 5 µm).[1] Note: Must be pH 10 stable.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonia).
Mobile Phase B: HPLC Grade Methanol.
Detection: UV at 254 nm (Pyrimidine absorption max).[1]
Step-by-Step Workflow
Preparation of Buffer (Mobile Phase A):
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.
Add approx. 2-3 mL of Ammonium Hydroxide (28%) dropwise while monitoring pH until it reaches 10.0 ± 0.1.
).[1] If , increase buffer concentration to 20 mM.
Method Development Decision Tree
The following diagram illustrates the logical pathway for selecting the optimal separation condition based on your specific analytical needs (e.g., MS sensitivity vs. impurity profiling).
Caption: Decision matrix for selecting mobile phase pH based on detection mode and peak shape requirements.
Troubleshooting & Optimization
Issue
Cause
Corrective Action
Early Elution (< 2 min)
Analyte is protonated (ionized) at low pH.
Switch to High pH (pH 10) or use an ion-pairing reagent (e.g., 0.1% TFA or Hexanesulfonate).[1]
Peak Tailing
Interaction between basic nitrogens and residual silanols on the silica support.[1]
Use "End-capped" columns (e.g., C18-MS) or add 10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base.[1]
Split Peak
Sample solvent is too strong (e.g., 100% MeOH injection).[1]
Dissolve sample in initial mobile phase (10% MeOH / 90% Water).[1]
References
Ingebrigtsen, T., Helland, I., & Lejon, T. (2005).[1] Palladium-Catalysed Synthesis of Pyrimidines. Heterocycles, 65(11), 2595.[1][5] (Describes synthesis and isolation of 4-Methyl-5,6,7,8-tetrahydroquinazoline).
Goossens, L., et al. (2020).[1] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.[1] ACS Omega, 5(43), 28069–28084.[1] (Provides HPLC conditions for structurally related tetrahydroquinazoline derivatives). [1]
PubChem Database. (2025).[1][2][6] 5,6,7,8-Tetrahydro-4-methylquinoline (Analogous physicochemical data). National Library of Medicine.[1] [1]
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative review on separating basic heterocycles).
Comparative Guide: Biological Activity of Tetrahydroquinazoline vs. Quinazoline
Executive Summary: Escaping "Flatland" In medicinal chemistry, the distinction between Quinazoline and Tetrahydroquinazoline (THQ) is not merely a difference of four hydrogen atoms; it is a fundamental shift in topologic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping "Flatland"
In medicinal chemistry, the distinction between Quinazoline and Tetrahydroquinazoline (THQ) is not merely a difference of four hydrogen atoms; it is a fundamental shift in topological space.
Quinazoline represents the classical "aromatic stacker." It is planar, electron-deficient, and excels at intercalating into DNA or mimicking the flat adenine ring of ATP in kinase pockets (e.g., EGFR inhibitors like Gefitinib).
Tetrahydroquinazoline represents the "shaped scaffold." With sp³-hybridized carbons at positions 2, 3, and 4 (or 5, 6, 7, 8 depending on the isomer), it possesses a defined 3D vector. This allows it to explore non-planar hydrophobic pockets, making it superior for targeting enzymes that process reduced cofactors, such as Dihydrofolate Reductase (DHFR) in bacterial and fungal strains.
This guide objectively compares their performance, highlighting where the flat aromaticity of quinazoline dominates and where the stereochemical complexity of THQ offers a strategic advantage.
Chemical & Structural Divergence
The biological activity differences stem directly from their physicochemical properties.
Feature
Quinazoline
Tetrahydroquinazoline (1,2,3,4-THQ)
Geometry
Planar (2D): Rigid, aromatic system.
Puckered (3D): Chair/half-chair conformation.
Fsp³ Score
Low (0.0). Limits solubility and vector exploration.
High (>0.3). Improves solubility and "escape from flatland."
Basicity
Weak base (pKa ~3.5). N1 is the proton acceptor.
Stronger base. Secondary amine (N3) and tertiary amine (N1) character.
Quinazoline is the gold standard for ATP-competitive kinase inhibition. The flat aromatic ring mimics the adenine moiety of ATP, allowing it to slot perfectly into the hinge region of the Epidermal Growth Factor Receptor (EGFR).
Mechanism: The N1 atom accepts a hydrogen bond from Met793 in the EGFR hinge region. The planar ring stacks between hydrophobic residues (Leu718, Val726).
Data: Quinazoline derivatives (e.g., Gefitinib) consistently show low nanomolar IC50s against wild-type EGFR. THQs, due to their bulk/pucker, often clash with the tight ATP pocket unless specifically designed for mutant forms.
B. Antimicrobial & Metabolic: DHFR Inhibition
Winner:Tetrahydroquinazoline
While quinazolines (like Methotrexate analogs) inhibit DHFR, THQs often exhibit superior selectivity for bacterial or fungal DHFR over the human isoform. This is because the natural substrate, dihydrofolate, is partially reduced. THQs mimic this transition state more accurately than the fully aromatic quinazolines.
Mechanism: THQs bind in the folate pocket where the enzyme expects a bent, reduced pteridine ring. This allows for high-affinity binding in M. tuberculosis and Candida albicans DHFR.
Experimental Evidence: In comparative studies, THQs have shown the ability to overcome resistance mechanisms that render planar antifolates ineffective.
C. Comparative Data Table
The following table synthesizes data from multiple SAR studies comparing derivatives of both scaffolds against key targets.
Target Enzyme
Metric
Quinazoline Derivative (Ref)
Tetrahydroquinazoline Derivative (Ref)
Interpretation
Human EGFR (WT)
IC50
0.02 - 0.08 µM (Gefitinib)
> 1.5 µM (Generic THQ analogs)
Quinazoline aromaticity is essential for ATP mimicry.
Human DHFR
IC50
0.118 µM (Methotrexate analog)
0.527 µM (Compound 3e)
Quinazolines are more potent against human DHFR (toxicity risk).[2][3]
E. coli DHFR
IC50
> 10 µM (Standard analogs)
0.158 µM (Compound 3e)
THQ is 60x more selective for bacterial isoforms.
P. carinii DHFR
Ki
0.4 nM (Trimetrexate)
0.1 nM (Lipophilic THQs)
THQs offer superior potency in fungal/parasitic models.
Key Insight: Use Quinazoline when targeting the ATP-binding site of kinases. Use Tetrahydroquinazoline when targeting reductase enzymes (DHFR) or when seeking to avoid human toxicity in antimicrobial drug design.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways and binding logic for these two scaffolds.
Figure 1: Mechanistic divergence. Quinazolines dominate flat ATP pockets (Kinases), while THQs excel in metabolite pockets requiring specific 3D geometry (Reductases).
Validated Experimental Protocols
To ensure reproducibility, I have selected two robust, high-yield protocols. These are "Self-Validating Systems" where the product precipitates or crystallizes, minimizing purification errors.
Protocol A: Synthesis of 2-Substituted Quinazolin-4(3H)-one (The "Green" Method)
Setup: In a 50 mL round-bottom flask, dissolve isatoic anhydride (2 mmol) and the target aldehyde (2 mmol) in 10 mL of ethanol.
Activation: Add ammonium acetate (2.4 mmol).
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Validation Point: The reaction is complete when the anhydride spot (Rf ~0.4) disappears and a highly fluorescent spot (Quinazoline) appears under UV 254nm.
Workup: Cool to room temperature. Pour the mixture into crushed ice (50g). The solid product will precipitate immediately.
Purification: Filter the solid, wash with cold water (2x 10 mL) and recrystallize from hot ethanol. Yields typically >85%.
Protocol B: Synthesis of Tetrahydroquinazoline (Cyclocondensation)
Use this for generating 3D antimicrobial scaffolds.
Principle: Cyclocondensation of guanidine with enones (Biginelli-like or direct condensation).
Reagents: Cyclohexanone derivative (1.0 eq), Aromatic Aldehyde (1.0 eq), Urea/Guanidine (1.5 eq), TMSCl (Catalyst).
Setup: Mix cyclohexanone (5 mmol), aromatic aldehyde (5 mmol), and urea (7.5 mmol) in Acetonitrile (15 mL).
Catalysis: Add Trimethylsilyl chloride (TMSCl, 2-3 drops) as a Lewis acid catalyst.
Reaction: Reflux at 80°C for 6-8 hours.
Validation Point: 1H NMR check. A diagnostic signal for the methine proton at the C4 position (chiral center) will appear around
5.2–5.8 ppm, confirming ring closure.
Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with NaHCO3 (sat).
Isolation: The THQ derivative often requires column chromatography (SiO2, MeOH/DCM gradient) due to the formation of stereoisomers.
References
Comparison of DHFR Inhibition: Gangjee, A., et al. (1995). "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry. Link
Quinazoline EGFR Activity: Zayed, M. F., et al. (2022).[4] "New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors." Archiv der Pharmazie. Link
Bacterial Selectivity of THQ: Al-Ostoot, F. H., et al. (2023). "Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone‐based derivatives as DHFR inhibitors."[2][3][5][6] Drug Development Research. Link
Crystal Structure Analysis: Cody, V., et al. (2004). "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica. Link
Synthetic Protocol (Quinazolinones): Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron. Link
Pharmacokinetic profile of 5,6,7,8-tetrahydroquinazoline analogs
A Comparative Guide to the Pharmacokinetic Profile of 5,6,7,8-Tetrahydroquinazoline Analogs for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Pharmacokinetic Profile of 5,6,7,8-Tetrahydroquinazoline Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the pharmacokinetic profiles of 5,6,7,8-tetrahydroquinazoline analogs, a class of heterocyclic compounds with significant therapeutic potential. This document moves beyond a simple recitation of data, offering a comparative perspective on their absorption, distribution, metabolism, and excretion (ADME) properties, grounded in experimental evidence. Understanding these pharmacokinetic dynamics is paramount for the rational design and development of novel therapeutics, ensuring that promising in vitro activity translates into in vivo efficacy and safety.
The 5,6,7,8-tetrahydroquinazoline scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a biologically active molecule to a viable drug candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. This guide will delve into specific examples from the literature to illuminate the metabolic pathways, bioavailability, and other critical ADME parameters of these analogs, providing a valuable resource for researchers in the field.
Comparative Analysis of Metabolic Stability and Pathways
A crucial aspect of the pharmacokinetic profile of any drug candidate is its metabolic stability. The biotransformation of a compound can significantly impact its half-life, efficacy, and potential for drug-drug interactions.
One well-documented example is the biotransformation of 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a novel 5-HT1A agonist/5-HT3 antagonist. In vitro studies using human liver microsomes revealed that TZB-30878 is extensively metabolized, with the primary enzyme responsible being CYP3A4, while CYP2D6 plays a minor role.[4] Eight distinct metabolites were identified, arising from hydroxylation on both the quinoline and quinazoline rings, as well as a novel N-deamination pathway.[4]
In a broader context, studies on related tetrahydroisoquinoline CXCR4 antagonists have demonstrated that structural modifications can significantly enhance metabolic stability. For instance, a series of analogs were evaluated for their stability in human, rat, and mouse liver microsomes. Several compounds exhibited good stability, with over 70% of the parent compound remaining after a 10-minute incubation.[5] This highlights the potential for medicinal chemists to improve the metabolic profile of tetrahydroquinazoline analogs through targeted chemical modifications.
Table 1: Comparative Metabolic Stability of Selected Tetrahydroisoquinoline Analogs
Compound
Human Liver Microsome Stability (% remaining at 10 min)
Rat Liver Microsome Stability (% remaining at 10 min)
Mouse Liver Microsome Stability (% remaining at 10 min)
16
>70%
>70%
>70%
30
>70%
>70%
>70%
31
>70%
>70%
>70%
Data synthesized from a study on tetrahydroisoquinoline CXCR4 antagonists, demonstrating the successful optimization of metabolic stability across species.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay
The following protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Liver microsomes (human, rat, or mouse)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (e.g., 100 mM, pH 7.4)
Acetonitrile (for quenching the reaction)
Internal standard (for LC-MS/MS analysis)
96-well plates
Incubator
LC-MS/MS system
Procedure:
Prepare a working solution of the test compound in phosphate buffer.
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the reaction by adding the test compound working solution to the wells.
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Workflow for an in vitro metabolic stability assay.
Oral Bioavailability and In Vivo Pharmacokinetics
Ultimately, the therapeutic potential of a 5,6,7,8-tetrahydroquinazoline analog will depend on its ability to reach the systemic circulation and the target tissue in sufficient concentrations. In vivo pharmacokinetic studies are essential to determine parameters such as oral bioavailability, clearance, and volume of distribution.
A study on a pyrimido[4,5-b]quinoline derivative, a structurally related compound, provides valuable insights. Following oral and intravenous administration in rats, the compound exhibited reasonable oral bioavailability of 21%.[6] This demonstrates that compounds with this general heterocyclic core can be orally absorbed.
Further illustrating the impact of chemical structure on pharmacokinetics, a comparative study of two tetrahydroisoquinoline CXCR4 antagonists, compounds 2 and 31, revealed significant differences in their in vivo profiles. Compound 31 demonstrated a more than 10-fold higher oral bioavailability (%F = 24) compared to compound 2 (%F = 2.4).[5] Additionally, compound 31 had a lower clearance rate and a slightly longer half-life, resulting in a 40-fold higher overall drug exposure (AUC).[5]
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice
Parameter
Compound 2
Compound 31
Clearance (L/h/kg)
7.23
1.83
Half-life (h)
3.1
3.5
Oral Bioavailability (%F)
2.4
24
AUC (ng*h/mL)
101
4001
Volume of Distribution (L/kg)
32.2
9.35
Data from a study on tetrahydroisoquinoline CXCR4 antagonists, highlighting the significant impact of structural modifications on in vivo pharmacokinetic properties.[5]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
The following is a generalized protocol for a preliminary in vivo pharmacokinetic study in rats or mice.
Objective: To determine the key pharmacokinetic parameters of a test compound following intravenous and oral administration.
Materials:
Test compound formulated for intravenous and oral administration
Male Sprague-Dawley rats or C57BL/6 mice
Cannulas (for intravenous administration and blood sampling)
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
Centrifuge
Freezer (-80°C)
LC-MS/MS system
Procedure:
Animal Acclimatization and Cannulation: Acclimatize animals for at least one week before the study. For intravenous studies, surgically implant cannulas in the jugular vein for dosing and blood collection.
Dosing:
Intravenous (IV) Group: Administer the test compound as a bolus injection or short infusion through the cannula at a predetermined dose.
Oral (PO) Group: Administer the test compound by oral gavage at a predetermined dose.
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
Analyze the plasma samples to determine the concentration of the test compound at each time point.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
Area under the curve (AUC)
Clearance (CL)
Volume of distribution (Vd)
Half-life (t1/2)
Maximum concentration (Cmax)
Time to maximum concentration (Tmax)
Calculate the oral bioavailability (%F) by comparing the AUC from the oral dose to the AUC from the intravenous dose, corrected for dose.
Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic profile of 5,6,7,8-tetrahydroquinazoline analogs is a critical determinant of their therapeutic success. The available data, though not exhaustive for a wide range of analogs, clearly indicates that these compounds are metabolically active, with CYP3A4 being a key enzyme in the biotransformation of at least one derivative.[4] Furthermore, studies on structurally related compounds demonstrate that oral bioavailability can be significantly modulated through chemical modifications, leading to substantial improvements in drug exposure.[5]
For researchers and drug development professionals working with this promising class of compounds, a thorough and early assessment of their ADME properties is essential. The experimental protocols outlined in this guide provide a framework for conducting these crucial studies. Future research should focus on establishing clear structure-pharmacokinetic relationships for 5,6,7,8-tetrahydroquinazoline analogs to guide the rational design of new chemical entities with optimized drug-like properties. A comprehensive understanding of their metabolic fate, permeability, and transporter interactions will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
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